4-Thiouracil

Enzymatic nucleoside synthesis Substrate specificity Pyrimidine salvage pathway

4-Thiouracil (4-TU; CAS 591-28-6) is the indispensable reagent for TU-tagging and RNA photoaffinity mapping—applications that demand its unique and non-substitutable biochemical signature. Unlike its positional isomer 2-thiouracil, 4-TU is a specific substrate for uridine phosphorylase (UP) but completely inert toward thymidine phosphorylase (TP), ensuring clean incorporation into nascent RNA via UPRT (Km=7 μM) without contaminating deoxyriboside byproducts. Its exceptional triplet quantum yield (ΦT≈0.9) under UVA enables robust RNA-protein crosslinking at incorporation levels as low as ~2%, making it the definitive choice for ribosomal, spliceosomal, and viral RNP structural studies. Generic substitution with 2-thiouracil compromises experimental reproducibility, enzyme specificity, and photo-crosslinking efficiency. Purchase verified 4-thiouracil to guarantee data integrity in demanding RNA metabolism and antimicrobial target-validation workflows.

Molecular Formula C4H4N2OS
Molecular Weight 128.15 g/mol
CAS No. 591-28-6
Cat. No. B160184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Thiouracil
CAS591-28-6
Synonyms2-hydroxy-4-Mercaptopyrimidine; NSC 43288; 4-Thiopyrimidin-2-one; 4-TU
Molecular FormulaC4H4N2OS
Molecular Weight128.15 g/mol
Structural Identifiers
SMILESC1=CNC(=O)NC1=S
InChIInChI=1S/C4H4N2OS/c7-4-5-2-1-3(8)6-4/h1-2H,(H2,5,6,7,8)
InChIKeyOVONXEQGWXGFJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Thiouracil (CAS 591-28-6) Procurement Guide: Differentiated Thionucleobase for Targeted Research Applications


4-Thiouracil (4-TU; CAS 591-28-6) is a thionucleobase analog of the natural pyrimidine uracil, in which the exocyclic oxygen at the C4 position is replaced by a sulfur atom [1]. This single-atom substitution fundamentally alters its photophysical properties, conferring a high triplet quantum yield (approximately 0.9) under UVA irradiation, which enables efficient photo-crosslinking to nucleic acids and proteins [1]. As a uracil analog, 4-TU is recognized by specific enzymes of the pyrimidine salvage pathway, including uracil phosphoribosyltransferase (UPRT) and uridine phosphorylase (UP), but it exhibits a unique substrate selectivity profile that distinguishes it from its positional isomer 2-thiouracil and other thionucleobases [2].

Why 4-Thiouracil (CAS 591-28-6) Cannot Be Substituted with 2-Thiouracil or Other Uracil Analogs


Despite the structural similarity between 4-thiouracil and its positional isomer 2-thiouracil, the position of the sulfur substitution profoundly dictates enzyme recognition, photophysical behavior, and metabolic fate, rendering these compounds non-interchangeable in critical research applications. 4-Thiouracil is a substrate for uridine phosphorylase (UP) but is completely inert toward thymidine phosphorylase (TP), whereas 2-thiouracil serves as a good substrate for both enzymes, leading to divergent metabolic incorporation pathways [1]. Furthermore, 4-thiouracil exhibits a distinct intersystem crossing dynamic and a uniquely high triplet quantum yield compared to 2-thiouracil, which directly impacts its efficacy as a photoaffinity probe [1]. Generic substitution without validation would compromise experimental reproducibility and invalidate comparative data, particularly in studies of RNA metabolism, bacterial growth inhibition, and nucleic acid-protein interaction mapping.

Quantitative Differentiation of 4-Thiouracil (CAS 591-28-6) from In-Class Analogs and Alternatives


Divergent Substrate Selectivity: 4-Thiouracil is Recognized by Uridine Phosphorylase but Inert to Thymidine Phosphorylase, Unlike 2-Thiouracil

In a direct head-to-head enzymatic study using recombinant E. coli nucleoside phosphorylases, 4-thiouracil (4SUra) demonstrated satisfactory substrate activity for uridine phosphorylase (UP) but exhibited complete inertness toward thymidine phosphorylase (TP), with no formation of the corresponding 2'-deoxyriboside product under reaction conditions that readily converted 2-thiouracil [1]. In contrast, 2-thiouracil (2SUra), along with its nucleoside derivatives 2SUd, 4STd, and 2STd, served as good substrates for both UP and TP [1].

Enzymatic nucleoside synthesis Substrate specificity Pyrimidine salvage pathway

Superior Affinity for Uracil Phosphoribosyltransferase: 4-Thiouracil Exhibits a 3-Fold Lower Apparent Km Compared to Natural Substrate Uracil

Kinetic analysis of recombinant Leishmania donovani uracil phosphoribosyltransferase (LdUPRT) revealed that 4-thiouracil is recognized with high affinity. The apparent Km of 4-thiouracil for LdUPRT was determined to be 7 μM, which is approximately 3-fold lower than the Km of 20 μM measured for the natural substrate uracil under identical conditions, and is comparable to the 6 μM Km observed for the clinically used antimetabolite 5-fluorouracil [1].

Enzyme kinetics UPRT substrate affinity Antiparasitic drug discovery

High Triplet Quantum Yield: 4-Thiouracil's ~0.9 Photochemical Efficiency Underpins its Utility as a Photoaffinity Probe

Time-resolved IR spectroscopy and DFT calculations have quantified the triplet quantum yield of 4-thiouracil under UVA irradiation as approximately 0.9, indicating near-unity efficiency of intersystem crossing to the reactive triplet state [1]. This photophysical parameter is directly responsible for 4-TU's capacity to act as an intrinsic photoaffinity probe capable of crosslinking to pyrimidines and purines in nucleic acids, as well as to amino acid residues in associated proteins [1]. The high quantum yield is a direct consequence of the sulfur substitution at the C4 position, which alters the electronic structure and introduces a dark nπ* state that facilitates intersystem crossing.

Photophysics Photo-crosslinking RNA-protein interaction mapping

4-Thiouracil Inhibits Staphylococcus aureus Growth at Concentrations that are Reversed by Thiouracil Desulfurase (TudS) Expression

In a study investigating pyrimidine metabolism as an antimicrobial target, 4-thiouracil (4-TU) was shown to inhibit the growth of both methicillin-susceptible and methicillin-resistant Staphylococcus aureus strains in a dose-dependent manner [1]. Importantly, the growth inhibition was specifically reversed by the heterologous expression of a thiouracil desulfurase (TudS) from Clostridioides difficile, an enzyme that detoxifies 4-TU by converting it back to uracil, confirming that the toxicity is directly attributable to the thiocarbonyl moiety and the incorporation of 4-TU into RNA via the pyrimidine salvage pathway [1]. Uracil, the natural analog lacking the sulfur atom, does not exhibit this inhibitory activity.

Antimicrobial susceptibility MRSA Pyrimidine salvage targeting

Efficient Photo-Crosslinking at Low Substitution Levels: 2% 4-Thiouracil Incorporation Enables Multiple Protein Crosslinks in Ribosomal RNA

Functionally active 70S ribosomes containing 4-thiouracil in place of uracil at a substitution level of only 2% were prepared by an in vivo substitution method [1]. Photoactivation of 4-thiouracil in purified 30S subunits at 366 nm resulted in efficient crosslinking of ribosomal proteins S7, S9, and S13 to multiple sites within domains 3 and 4 of the 16S RNA [1]. This demonstrates that even minimal incorporation of 4-TU into RNA is sufficient to generate robust, site-specific crosslinks, underscoring its high sensitivity and utility as an intrinsic photoaffinity probe.

Photoaffinity labeling Ribosome structure RNA-protein crosslinking

High-Impact Research and Industrial Application Scenarios for 4-Thiouracil (CAS 591-28-6)


RNA Biosynthetic Tagging (TU-Tagging) for Cell-Type-Specific Transcriptome Profiling

4-Thiouracil is the foundational reagent for TU-tagging methodologies, where its high-affinity recognition by uracil phosphoribosyltransferase (UPRT) (Km = 7 μM) enables efficient incorporation into nascent RNA in cells expressing a transgenic UPRT [1]. This application relies specifically on 4-thiouracil's substrate properties for UPRT, which are distinct from 2-thiouracil and other analogs, allowing for the selective isolation and sequencing of RNA from defined cell populations in complex tissues.

Site-Specific Photo-Crosslinking for RNA Structure and RNA-Protein Interaction Mapping

The high triplet quantum yield (ΦT ≈ 0.9) of 4-thiouracil under UVA irradiation enables its use as an intrinsic photoaffinity probe for mapping RNA secondary/tertiary structure and identifying RNA-protein contacts within ribonucleoprotein complexes [1]. Even at low substitution levels (~2%), 4-TU incorporation yields robust crosslinks, providing structural biologists with a minimally perturbing tool for validating cryo-EM and crystallographic models of ribosomes, spliceosomes, and viral RNPs [2].

Chemical Probe for Validating Pyrimidine Salvage Pathway as an Antimicrobial Target

4-Thiouracil serves as a selective chemical probe to interrogate the pyrimidine salvage pathway in Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) [1]. Its growth-inhibitory activity is specifically reversed by the thiouracil desulfurase TudS, confirming on-target engagement. This application leverages 4-TU's unique metabolic activation via UPRT and incorporation into RNA, a mechanism not shared by 5-fluorouracil or other antimetabolites, making it invaluable for target validation studies in antimicrobial drug discovery [1].

Enzymatic Synthesis of 4-Thiouridine-Containing Nucleosides and Nucleotides

The divergent enzyme selectivity profile of 4-thiouracil—specifically, its recognition by uridine phosphorylase (UP) but complete inertness toward thymidine phosphorylase (TP)—can be exploited in chemoenzymatic synthesis workflows to selectively produce 4-thiouridine derivatives without contamination from unwanted 2'-deoxyriboside byproducts [1]. This property streamlines the preparation of 4-thio-modified oligonucleotides and nucleotide analogs for biophysical and structural studies.

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